Brostallicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brostallicin is a synthetic, alpha-bromoacrylic, second-generation minor groove binder (MGB), related to distamycin A, with potential antineoplastic activity. Brostallicin binds to DNA minor groove DNA, after having formed a highly reactive glutathione (GSH)-brostallicin complex in the presence of the enzyme glutathione S-transferase (GST), which is overexpressed in cancer cells; DNA replication and cell division are inhibited, resulting in tumor cell death. Compared to typical MGBs, this agent appears to bind covalently to DNA in a different manner and its activity does not depend on a functional DNA mismatch repair (MMR) mechanism. Accordingly, brostallicin may be effective against MMR-defective tumors that are refractory to various anticancer agents.
Aplicaciones Científicas De Investigación
Brostallicin's Anticancer Mechanism
Brostallicin, a novel anticancer agent, enhances its activity upon binding to glutathione (GSH), a feature that differentiates it from other DNA minor groove binders. This property is particularly effective in cancer cells with high intracellular GSH levels, often associated with resistance to chemotherapy. Brostallicin's interaction with the DNA minor groove, particularly in TA-rich sequences, is key to its antitumor activity. It undergoes a chemical reaction with GSH, mediated by the glutathione S-transferase (GST) enzyme, resulting in an activated form that interacts with DNA, leading to cytotoxic effects on tumor cells. These unique interactions offer potential for tailored treatment in tumors characterized by high GSH/GST levels (Geroni et al., 2002) (Pezzola et al., 2010).
Clinical Trials and Combination Therapy
Brostallicin has been evaluated in Phase II trials for various cancers, including ovarian cancer and soft tissue sarcoma. Its reduced myelotoxicity compared to other agents offers a therapeutic advantage. Notably, brostallicin shows increased effectiveness when combined with other anticancer agents like cisplatin, doxorubicin, and Taxotere, suggesting its potential in combination treatment therapies (Sabatino et al., 2003) (Lorusso et al., 2009).
Brostallicin in Prostate Cancer
Brostallicin's activity in prostate cancer cells, particularly those with GSTP1 gene promoter methylation, has been enhanced by pretreatment with demethylating agents like zebularine. This finding suggests the potential of brostallicin in combination with epigenetic modifiers for treating cancers with specific genetic alterations (Sabatino et al., 2013).
Pharmacokinetic Studies
Brostallicin's pharmacokinetics have been studied, revealing insights into its systemic exposure, dose-linearity, and tolerance in patients with advanced solid tumors. This information is crucial for determining optimal dosing and administration schedules for further clinical trials (Lockhart et al., 2004).
Brostallicin's Unique Properties
Brostallicin's distinct mechanism, involving activation by GST in the presence of GSH, marks it as a unique anticancer agent. Its efficacy in tumor cells with high GST/GSH levels and its selective interaction with specific DNA sequences position brostallicin as a promising therapeutic option for certain cancer types (Broggini et al., 2004).
Propiedades
Número CAS |
203258-60-0 |
---|---|
Fórmula molecular |
C30H35BrN12O5 |
Peso molecular |
723.6 g/mol |
Nombre IUPAC |
4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C30H35BrN12O5/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35) |
Clave InChI |
RXOVOXFAAGIKDQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br |
SMILES canónico |
CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br |
Otros números CAS |
203258-60-0 |
Sinónimos |
ostallicin PNU 166196 PNU-166196 PNU166196 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.